molecular formula C20H25ClN4OS B2526638 5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009348-19-9

5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2526638
CAS RN: 1009348-19-9
M. Wt: 404.96
InChI Key: KMKCQFCXEQKKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, "5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol," is a complex molecule that appears to be related to a family of heterocyclic compounds that have been studied for various biological activities. While the specific compound is not directly mentioned in the provided papers, the related compounds share structural motifs such as the presence of a 2-chlorophenyl group and a triazole or diazepine ring system, which are known to contribute to biological activity, such as anticonvulsant properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various precursors. For instance, 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines were synthesized through an acid-catalyzed reaction involving hydrazino intermediates and orthoformates or orthoacetates . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was achieved using different reagents and conditions, followed by characterization with spectroscopic techniques and X-ray crystal structure analysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and quantum mechanical methods. For example, vibrational spectroscopic studies (FT-IR, FT-Raman) and density functional theory calculations were used to determine the optimized molecular geometry, vibrational wavenumbers, and molecular electrostatic potential of a thienotriazolodiazepine compound . X-ray crystallography provided detailed structural information for a triazolothiadiazole derivative, revealing intermolecular hydrogen bonding . These analytical methods would be essential for the molecular structure analysis of the target compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on similar molecules. Fukui functions were calculated to explain the chemical selectivity or reactivity site in a related thienotriazolodiazepine . This type of analysis could be applied to predict the reactivity of "this compound" in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their thermodynamic properties at different temperatures, which revealed correlations between heat capacity, entropy, and enthalpy changes . The photophysical properties of novel oxazolone derivatives were evaluated, showing intense absorption and emission maxima in various solvents, which is indicative of their potential in optical applications . These studies provide a foundation for understanding the physical and chemical properties of the compound of interest.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : Novel triazole derivatives, including structures similar to the query compound, have been synthesized and evaluated for their antimicrobial activities. Some compounds demonstrated good to moderate activity against various microorganisms, indicating the potential of these derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Nonlinear Optical Properties

  • Optical Applications : Research on triazole derivatives has also extended to the evaluation of their nonlinear optical properties. Novel compounds have shown excellent optical limiting behavior, suggesting their application in optical devices and materials (Murthy et al., 2013).

Spectroscopic Studies and Molecular Docking

  • Spectroscopic Analysis : The spectroscopic properties of certain triazole derivatives have been studied, providing insights into their structural and electronic characteristics. These studies serve as a basis for understanding the compound's reactivity and potential biological activity (Kuruvilla et al., 2018).

Structural Analysis and Characterization

  • Crystal Structure : The synthesis and crystal structure analysis of related triazole compounds have been conducted, contributing to the knowledge of their molecular geometry and potential intermolecular interactions. Such studies are crucial for designing molecules with desired physical or biological properties (Repich et al., 2017).

Pharmacological Profile

  • Pharmacological Evaluation : While the specific compound does not directly appear in the research literature, related structures have been synthesized and evaluated for various pharmacological activities, including anticancer properties. These studies suggest the potential for discovering new therapeutic agents within this chemical class (Kattimani et al., 2013).

properties

IUPAC Name

5-[(2-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4OS/c1-4-16-22-20-25(23-16)19(26)18(27-20)17(14-7-5-6-8-15(14)21)24-10-12(2)9-13(3)11-24/h5-8,12-13,17,26H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKCQFCXEQKKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.